![molecular formula C28H28N2O5 B221663 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)
11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as DHβE, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent for various medical conditions. DHβE belongs to the class of compounds known as diazepines, which are characterized by a seven-membered ring containing two nitrogen atoms.
Mechanism of Action
11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE acts as a selective antagonist of α4β2 nicotinic acetylcholine receptors, which are widely distributed throughout the brain and are involved in a variety of physiological processes, including learning and memory, attention, and reward. 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE binds to the receptor with high affinity and blocks the activity of the receptor, thereby reducing the release of dopamine and other neurotransmitters that are involved in the rewarding effects of nicotine and other drugs of abuse.
Biochemical and Physiological Effects
11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been shown to have a number of biochemical and physiological effects, including the reduction of nicotine self-administration in animals, the reduction of withdrawal symptoms in nicotine-dependent animals, the reduction of pain sensitivity in animals, and the protection of dopaminergic neurons in animal models of Parkinson's disease. These effects are thought to be mediated by the selective blockade of α4β2 nicotinic acetylcholine receptors.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE for lab experiments is its selectivity for α4β2 nicotinic acetylcholine receptors, which allows for the specific manipulation of this receptor subtype without affecting other receptor subtypes. This selectivity also reduces the potential for off-target effects and unwanted side effects. However, one of the limitations of 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE is its relatively short half-life, which requires frequent dosing in animal experiments.
Future Directions
Future research on 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE is likely to focus on its potential as a therapeutic agent for various medical conditions, including addiction, pain, and Parkinson's disease. This research may involve the development of more potent and selective analogs of 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE, the optimization of dosing regimens, and the evaluation of safety and efficacy in clinical trials. Additionally, research may focus on the role of α4β2 nicotinic acetylcholine receptors in other physiological processes, such as inflammation and immune function, and the potential for 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE and other nicotinic acetylcholine receptor antagonists to modulate these processes.
Synthesis Methods
11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE can be synthesized using a variety of methods, including the reduction of the corresponding nitro compound, the condensation of 3,4-dimethoxyphenylacetonitrile with 4-methoxyphenylhydrazine, and the cyclization of the resulting intermediate. One of the most commonly used methods involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with 3,4-dimethoxyphenylacetonitrile in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been extensively studied for its potential as a therapeutic agent for various medical conditions, including addiction, pain, and Parkinson's disease. In addiction research, 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been shown to selectively block the activity of nicotinic acetylcholine receptors, which are involved in the rewarding effects of nicotine and other drugs of abuse. In pain research, 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been shown to reduce the sensitivity of nociceptive neurons, which are involved in the perception of pain. In Parkinson's disease research, 11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been shown to protect dopaminergic neurons, which are involved in the regulation of movement.
properties
Product Name |
11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
---|---|
Molecular Formula |
C28H28N2O5 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
6-(4-hydroxy-3,5-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O5/c1-33-19-10-8-16(9-11-19)17-12-22-26(23(31)13-17)27(30-21-7-5-4-6-20(21)29-22)18-14-24(34-2)28(32)25(15-18)35-3/h4-11,14-15,17,27,29-30,32H,12-13H2,1-3H3 |
InChI Key |
OJMWFVLFGLBCOF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C(=C5)OC)O)OC)C(=O)C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C(=C5)OC)O)OC)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.